(S)-Ketamine-d6 Hydrochloride is a stable isotope-labeled derivative of ketamine, primarily utilized in research settings. It is recognized for its role as an anesthetic and its potential therapeutic applications in treating depression and other neurological disorders. The compound is classified as a neurochemical analytical standard and is categorized under anesthetics, particularly due to its action as an N-methyl-D-aspartate receptor antagonist.
The synthesis of (S)-Ketamine-d6 Hydrochloride involves several steps that ensure the incorporation of deuterium isotopes into the ketamine structure.
The synthesis can achieve high yields and purity levels, often exceeding 95% as determined by high-performance liquid chromatography (HPLC) . The final product is characterized by its melting point, which ranges from 258°C to 261°C, confirming its stability and purity .
(S)-Ketamine-d6 Hydrochloride features a complex molecular structure that includes several functional groups.
O=C1[C@](C2=CC=CC=C2Cl)(NC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C1.ClThe molecular structure reveals:
(S)-Ketamine-d6 Hydrochloride participates in several chemical reactions relevant to its functionality.
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction . These reactions are significant for synthesizing derivatives used in pharmacological studies.
(S)-Ketamine-d6 Hydrochloride acts primarily as an N-methyl-D-aspartate receptor antagonist, which plays a crucial role in its anesthetic and potential antidepressant effects.
Research indicates that (S)-Ketamine exhibits rapid antidepressant effects, potentially through pathways involving increased synaptic plasticity and modulation of glutamate signaling .
(S)-Ketamine-d6 Hydrochloride possesses distinct physical and chemical properties that are critical for its application in research.
(S)-Ketamine-d6 Hydrochloride serves various scientific purposes:
This compound's unique properties make it invaluable for advancing research in pharmacology and neuroscience, particularly concerning anesthetics and antidepressants.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: